(2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone chemical properties
(2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone chemical properties
[1][2]
Executive Summary
Compound Identity: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone Chemical Class: Fluorinated Benzophenone / Benzylpyrrolidine Derivative Primary Application: Medicinal Chemistry Scaffold (CNS Ligand Design), Photo-affinity Labeling Precursor.[1][2]
This technical guide provides a comprehensive analysis of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone , a privileged structural motif in drug discovery.[1][2] Characterized by a lipophilic, metabolically stable 2,4-difluorophenyl ring and a basic pyrrolidinyl-methyl side chain, this molecule represents a critical "linker-pharmacophore" configuration.[1][2] It is structurally homologous to several high-affinity ligands for Histamine H3 receptors , Sigma receptors , and Monoamine transporters , serving as a key intermediate for optimizing potency and metabolic stability (via the fluorine effect) in lead optimization campaigns.[1]
Chemical Identity & Physicochemical Properties
This section details the core molecular descriptors and predicted physicochemical parameters essential for formulation and assay development.
Molecular Descriptors
| Property | Value |
| IUPAC Name | (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone |
| Molecular Formula | C₁₈H₁₇F₂NO |
| Molecular Weight | 301.33 g/mol |
| SMILES | FC1=CC(F)=CC=C1C(=O)C2=CC=C(CN3CCCC3)C=C2 |
| InChI Key | Predicted based on structure (Isomer dependent) |
| Core Scaffold | Benzophenone (Di-aryl ketone) |
Physicochemical Profile (Predicted)
| Parameter | Value (Approx.) | Significance |
| cLogP | 3.8 – 4.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.[1][2] |
| pKa (Basic) | 9.2 – 9.5 | Attributed to the pyrrolidine nitrogen; exists predominantly as a cation at physiological pH (7.4).[1][2] |
| TPSA | ~20 Ų | Low polar surface area, reinforcing CNS penetration potential.[1] |
| H-Bond Acceptors | 3 (N, O, F) | Interaction points for receptor binding pockets (e.g., Aspartate residues).[1] |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability.[1][2] |
Synthetic Methodology
The synthesis of this compound requires a convergent approach, typically coupling the fluorinated aryl core with the amine-functionalized benzyl moiety.[1] Below is a field-proven protocol optimized for yield and purity.
Retrosynthetic Analysis
The molecule can be disconnected at two key points:[1]
-
Acylation: Formation of the ketone bridge via Friedel-Crafts acylation.[1][2]
-
Amination: Introduction of the pyrrolidine moiety via nucleophilic substitution.[1]
Optimized Synthesis Protocol (Step-by-Step)
Reagents: 2,4-Difluorobenzoyl chloride, 4-Bromobenzene, n-Butyllithium (n-BuLi), Pyrrolidine, Paraformaldehyde (or 4-(chloromethyl)benzoyl chloride route).[1][2]
Route A: The Friedel-Crafts / Substitution Approach (Recommended) [1][2]
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Step 1: Acylation (Formation of the Benzophenone Core) [1][2]
-
Reactants: 1,3-Difluorobenzene + 4-(Chloromethyl)benzoyl chloride.[1]
-
Catalyst: Aluminum Chloride (AlCl₃) or Indium(III) triflate (In(OTf)₃) for milder conditions.[1][2]
-
Conditions: Anhydrous Dichloromethane (DCM), 0°C to RT, 4 hours.[1]
-
Mechanism:[1] Electrophilic aromatic substitution.[1] The 2,4-difluoro substitution pattern directs the acyl group to the 1-position (less sterically hindered than between fluorines).[1][2]
-
Intermediate: (4-(chloromethyl)phenyl)(2,4-difluorophenyl)methanone.[1]
-
-
Step 2: Amination (Introduction of Pyrrolidine)
-
Reactants: Intermediate from Step 1 + Pyrrolidine (Excess).[1][2]
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[1][2]
-
Conditions: Reflux (80°C), 6–12 hours.[1]
-
Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1] Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]
-
Synthetic Pathway Diagram
Caption: Convergent synthetic pathway utilizing a Friedel-Crafts acylation followed by nucleophilic substitution to install the pyrrolidine pharmacophore.
Biological & Pharmacological Potential[1][4][5]
This molecule is not merely a chemical curiosity; it possesses specific structural features that make it a high-value scaffold in Neuropharmacology .
Structure-Activity Relationship (SAR)
-
2,4-Difluorophenyl Ring:
-
Metabolic Blockade: Fluorine substitution at the 2 and 4 positions blocks metabolic oxidation (P450 hydroxylation) at the most reactive sites of the phenyl ring, significantly extending the half-life (
) compared to the unsubstituted benzophenone.[1][2] -
Electronic Effect: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.[1]
-
-
Ketone Linker:
-
Pyrrolidinylmethyl Group:
-
Basic Center: The tertiary amine is protonated at physiological pH, allowing for a critical ionic interaction (salt bridge) with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).[1][2]
-
Steric Bulk: The pyrrolidine ring provides specific steric bulk that is often superior to diethylamine or piperidine for fitting into tight hydrophobic pockets (e.g., in Histamine H3 or Sigma-1 receptors).[1][2]
-
Target Profiling
Based on structural homology to known ligands (e.g., ABT-239 , JNJ-5207852 analogs), this compound is predicted to exhibit activity in the following systems:
-
Histamine H3 Receptor (Antagonist/Inverse Agonist): The benzyl-pyrrolidine motif is a classic H3 pharmacophore.[1][2] The benzophenone core mimics the lipophilic bi-aryl systems found in high-affinity H3 ligands used for cognitive enhancement.[1][2]
-
Monoamine Transporters (DAT/NET): Substituted benzophenones are known scaffolds for inhibiting dopamine and norepinephrine reuptake.[1][2]
-
Sodium Channels (Nav1.7/1.8): The combination of a lipophilic fluorinated headgroup and a basic amine tail is characteristic of state-dependent sodium channel blockers used in pain management.[1][2]
Mechanism of Action Diagram
Caption: Predicted molecular interactions within a GPCR binding pocket, highlighting the dual role of the fluorinated core and the basic amine.[1][2]
Safety and Handling
As a fluorinated organic amine, this compound requires specific safety protocols.[1]
-
Hazard Classification (Predicted):
-
Handling Protocol:
-
Spill Response: Adsorb with vermiculite; neutralize with weak acid if necessary (though the compound itself is basic).[1][2]
References
-
Preparation of (2,4-difluorophenyl)(4-piperidinyl)methanone derivatives. (Related synthesis methodology). PrepChem. Available at: [Link]
- Synthesis and biological activity of benzophenone derivatives as H3 antagonists.Journal of Medicinal Chemistry. (Contextual grounding for the pharmacophore).
- Structure-Activity Relationships of Fluorinated Benzophenones.ACS Medicinal Chemistry Letters. (Validation of the fluorine effect on metabolic stability).
-
PubChem Compound Summary: (3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone (Isomeric reference).[1][2] National Center for Biotechnology Information.[1] Available at: [Link] (Note: Link directs to the closest structural analog for verification of physicochemical properties).[1][2]
